molecular formula C20H25N3O3S B2465301 2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 899724-54-0

2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2465301
CAS No.: 899724-54-0
M. Wt: 387.5
InChI Key: LURJRUSBPVZVKQ-UHFFFAOYSA-N
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Description

This compound is a pyrazoline derivative featuring a 2-hydroxy-3-methoxyphenyl group at the 5-position of the pyrazoline ring and a thiophen-2-yl substituent at the 3-position. Pyrazoline derivatives are widely studied for their pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The presence of both electron-donating (methoxy, hydroxyl) and electron-withdrawing (thiophene) groups in this compound suggests a balanced electronic profile, which may influence its reactivity and biological interactions.

Properties

IUPAC Name

2-(diethylamino)-1-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-4-22(5-2)13-19(24)23-16(12-15(21-23)18-10-7-11-27-18)14-8-6-9-17(26-3)20(14)25/h6-11,16,25H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURJRUSBPVZVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multiple steps. A common method might start with the reaction of 2-hydroxy-3-methoxybenzaldehyde with a thiophene derivative to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate to form a pyrazoline ring. Finally, the pyrazoline compound undergoes a reaction with diethylaminoethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production would follow similar steps but scaled up with optimizations for yield and purity. Catalysts and solvents might be carefully chosen to enhance reaction efficiency, and continuous flow techniques could be applied to improve throughput.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinone derivatives.

  • Reduction: The pyrazoline ring can be reduced to a corresponding pyrazolidine under suitable conditions.

  • Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.

  • Condensation: The compound can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or ceric ammonium nitrate (CAN) in acidic or neutral conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH₄).

  • Substitution: Halogenating agents such as N-bromosuccinimide (NBS) under light or radical initiators.

  • Condensation: Acid or base catalysts, typically under reflux conditions.

Major Products Formed:

  • Quinone derivatives from oxidation.

  • Pyrazolidine derivatives from reduction.

  • Halogenated thiophenes from substitution.

  • Schiff bases or imines from condensation reactions.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Notably, it has shown promise in the following areas:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrazole and thiophene rings is believed to enhance this activity by interacting with specific biological targets involved in cell proliferation and survival.
  • Anti-inflammatory Properties : The incorporation of hydroxyl and methoxy groups may contribute to anti-inflammatory effects. Research suggests that such compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Neuropharmacology

Research indicates that the diethylamino group may enhance the compound's ability to cross the blood-brain barrier, potentially leading to applications in treating central nervous system disorders such as anxiety and depression. Compounds with similar structures have been shown to modulate neurotransmitter systems, which could be beneficial for neuropsychiatric conditions.

Agricultural Chemistry

Recent studies have explored the use of this compound as a pesticide or herbicide. Its unique structure allows it to interact with plant growth regulators or pest metabolism pathways, potentially leading to effective agricultural applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of pyrazole derivatives, including compounds structurally related to 2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7), highlighting the potential of these compounds as lead structures for developing new anticancer agents .

Case Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, a derivative of the compound was evaluated for its anti-inflammatory effects. The study showed that treatment significantly reduced edema and inflammatory markers in treated animals compared to controls, suggesting that modifications in the chemical structure could enhance therapeutic efficacy .

Case Study 3: Neuropharmacological Applications

A pharmacological study assessed the effects of similar diethylamino-substituted compounds on anxiety-like behaviors in rodents. The findings indicated that these compounds could reduce anxiety levels significantly, suggesting their potential use as anxiolytic agents .

Mechanism of Action

The biological effects of 2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone are attributed to its interaction with various molecular targets:

  • Molecular Targets: May interact with enzymes, receptors, or nucleic acids.

  • Pathways Involved: Potentially involved in signaling pathways, enzyme inhibition, or modulation of gene expression.

The specific mechanism would depend on the context of its application, such as inhibiting a key enzyme in a metabolic pathway for therapeutic purposes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the pyrazoline ring or the amine/ketone moieties. These variations significantly impact physicochemical properties, synthetic routes, and biological activities.

Substituent-Based Comparisons
Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Reference ID
1-[5-(4-Hydroxyphenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl]-2-(Piperidin-1-yl)Ethanone 4-Hydroxyphenyl, Piperidinyl ~397.5 Anticancer (hypothesized)
1-[5-(2,3-Dimethoxyphenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl]-2-(Piperidinyl)Ethanone 2,3-Dimethoxyphenyl, Piperidinyl ~427.5 Not reported (structural analog)
2-(5-(1-(4-Fluorophenyl)-3-(Thiophen-2-yl)-1H-Pyrazol-4-yl)-4,5-Dihydro-1H-Pyrazol-3-yl)Phenol 4-Fluorophenyl, Phenol ~392.4 Antidepressant/antitumor (theorized)
Target Compound 2-Hydroxy-3-Methoxyphenyl, Diethylamino ~413.5 Under investigation (likely antitumor) N/A

Key Observations :

  • Aromatic Substitutions : The 2-hydroxy-3-methoxyphenyl group in the target compound provides distinct hydrogen-bonding capabilities compared to the 4-hydroxyphenyl () or 2,3-dimethoxyphenyl () analogs. This may enhance interactions with biological targets like kinases or DNA .
  • Thiophene Role : The thiophen-2-yl group is conserved across analogs, suggesting its critical role in π-π stacking or hydrophobic interactions in biological systems .
Crystallographic and Structural Insights
  • and emphasize the use of SHELX programs for refining pyrazoline derivatives. The target compound’s structure would likely exhibit a planar pyrazoline ring with dihedral angles influenced by the 2-hydroxy-3-methoxyphenyl group, as seen in related structures .
  • The diethylamino group may introduce torsional strain compared to piperidinyl analogs (), affecting crystal packing and solubility.

Biological Activity

The compound 2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a diethylamino group, a thiophene ring, and a pyrazole moiety, which are known to contribute to various biological activities. The presence of a hydroxymethoxyphenyl group enhances its potential for interaction with biological targets.

Antiproliferative Effects

Research has indicated that compounds similar to this one exhibit significant antiproliferative effects on cancer cells. For instance, analogs with diethylamino groups have shown inhibitory action against topoisomerase II, which is crucial for DNA replication and repair. This inhibition can lead to reduced cell proliferation in various cancer cell lines .

CompoundMechanism of ActionEffect on Cell Proliferation
This compoundInhibition of topoisomerase IISignificant reduction in cancer cell growth
Benzopsoralens (related compounds)Induces apoptosis via DNA damageHigh antiproliferative activity

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have shown that similar structures can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential bacterial enzymes. For example, certain derivatives have demonstrated effectiveness against Mycobacterium tuberculosis, suggesting potential utility in treating resistant infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : By interfering with the function of topoisomerases, the compound can prevent DNA replication in cancer cells.
  • Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
  • Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties, protecting cells from oxidative stress.

Study 1: Antiproliferative Activity

A study conducted on various pyrazole derivatives demonstrated that those containing diethylamino groups exhibited enhanced antiproliferative activity against human cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .

Study 2: Antimicrobial Efficacy

In vitro testing of related compounds against M. tuberculosis showed that modifications to the pyrazole ring structure could significantly enhance antibacterial activity. The tested compounds inhibited bacterial growth at concentrations as low as 1 µg/mL .

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